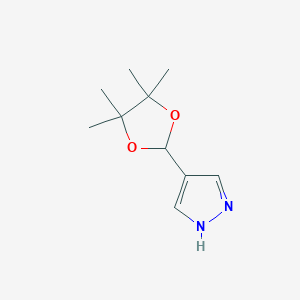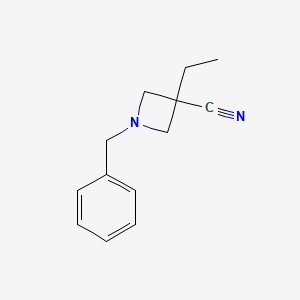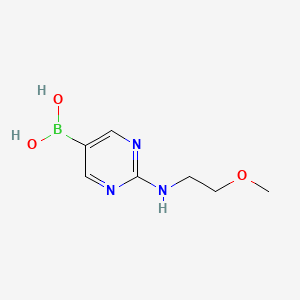
(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid is a boronic acid derivative with a pyrimidine ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical reactions and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid typically involves the reaction of 2-((2-Methoxyethyl)amino)pyrimidine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronate ester or boronic anhydride.
Reduction: The compound can be reduced to form a borohydride derivative.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronate esters, while substitution reactions can produce various boronic acid derivatives.
科学的研究の応用
(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boronic acids are explored for their role in enzyme inhibition, particularly proteasome inhibitors used in cancer treatment.
Industry: The compound can be used in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of (2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to its inhibition. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
Uniqueness
(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid is unique due to the presence of the 2-methoxyethylamino group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and potentially improve its biological activity compared to other boronic acid derivatives.
特性
分子式 |
C7H12BN3O3 |
|---|---|
分子量 |
197.00 g/mol |
IUPAC名 |
[2-(2-methoxyethylamino)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H12BN3O3/c1-14-3-2-9-7-10-4-6(5-11-7)8(12)13/h4-5,12-13H,2-3H2,1H3,(H,9,10,11) |
InChIキー |
MMSPFXCOMVSROI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)NCCOC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900299.png)

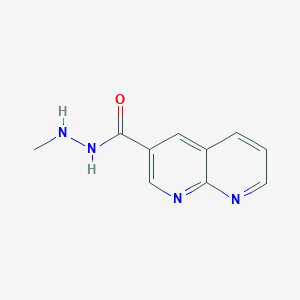


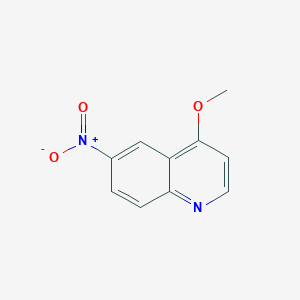

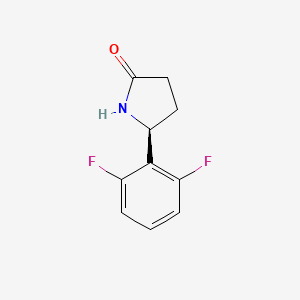
![4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B11900342.png)
![2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11900343.png)
